Home > Products > Screening Compounds P52686 > N-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine
N-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine - 34393-22-1

N-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine

Catalog Number: EVT-1447247
CAS Number: 34393-22-1
Molecular Formula: C15H21NO8
Molecular Weight: 343.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-deoxy-D-fructos-1-yl)-dopamine

  • Compound Description: This compound is a decarboxylated Amadori compound formed from the reaction of L-3,4-dihydroxyphenylalanine (L-DOPA) and D-glucose. [] Its formation is influenced by factors such as pH, temperature, and the presence of transition metal ions like Fe(3+) and Cu(2+). []

Dopamine

  • Compound Description: Dopamine is a neurotransmitter and a precursor to norepinephrine and epinephrine. [] It plays a role in various physiological processes, including movement, motivation, and reward. [] In the context of the provided research, dopamine reacts with D-glucose to yield tetrahydroisoquinoline products. []

L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Compound Description: L-DOPA is a precursor to dopamine and is used in the treatment of Parkinson's disease. [] It reacts with D-glucose to produce both tetrahydroisoquinolines and the decarboxylated Amadori compound N-(1-deoxy-D-fructos-1-yl)-dopamine. [] The reaction pathway is influenced by factors like pH and the presence of metal ions. []

Tetrahydroisoquinolines 1 and 2

  • Compound Description: These are diastereoisomeric tetrahydroisoquinolines formed through the Pictet-Spengler condensation of L-DOPA and D-glucose. [] Their formation is influenced by the presence of Fe(3+) and Cu(2+) ions. []

Tetrahydroisoquinolines 4 and 5

  • Compound Description: These diastereoisomeric tetrahydroisoquinolines are formed exclusively from the reaction of dopamine and D-glucose under similar conditions as those leading to N-(1-deoxy-D-fructos-1-yl)-dopamine. []

N-(1-Deoxy-D-fructos-1-yl)-L-arginine (Fru-Arg)

  • Compound Description: Fru-Arg is an Amadori compound found in aged garlic extract, exhibiting antioxidant activity comparable to ascorbic acid. [] It scavenges hydrogen peroxide effectively and requires a minimum of 4 months of aging for significant generation. []

N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His)

  • Compound Description: Fru-His is an Amadori compound found in dried fruits and vegetables, including tomato powder. [] It acts as a potent copper chelator and exhibits antioxidant properties, protecting DNA from hydroxyl radical-mediated damage. [] Fru-His forms stable complexes with Cu(II) across a wide pH range, including physiological pH. []

N-(1-deoxy-D-fructos-1-yl) fumonisin B1 (NDF-FB1)

  • Compound Description: NDF-FB1 is the initial, stable product of the reaction between the mycotoxin fumonisin B1 (FB1) and D-glucose, resulting from an Amadori rearrangement. [] This compound forms in addition to N-(carboxymethyl) fumonisin B1. [] It is found in commodities like maize, particularly after thermal processing or alkaline treatment. [, ]
Overview

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine is an Amadori compound, which plays a significant role in the Maillard reaction—a complex series of chemical reactions that occur between amino acids and reducing sugars during cooking and food processing. This compound is particularly notable for its implications in food chemistry, as it contributes to flavor and color development, as well as in biological systems where it is involved in protein glycation processes associated with various diseases, including diabetes and neurodegenerative disorders .

Source

This compound is derived from the reaction between L-tyrosine, an amino acid, and D-fructose, a simple sugar. The formation of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine occurs under specific conditions that favor the Maillard reaction, typically involving heat and controlled pH levels .

Classification

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine is classified as an Amadori compound. Amadori compounds are intermediates formed during the initial stages of the Maillard reaction, which are crucial for understanding the complex interactions between sugars and amino acids in various biological and food-related contexts .

Synthesis Analysis

Methods

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine generally involves a straightforward reaction between L-tyrosine and D-fructose. This process can be conducted through several methods:

  1. Direct Heating: The mixture of L-tyrosine and D-fructose is heated under controlled conditions, often using a catalyst to promote the reaction.
  2. Microwave-Assisted Synthesis: This modern technique allows for rapid heating and can enhance yields by providing uniform energy distribution.
  3. Enzymatic Methods: Utilizing specific enzymes that facilitate the glycation process can also lead to the formation of this compound under milder conditions.

Technical Details

The reaction typically requires careful control of temperature (usually elevated), pH (neutral to slightly acidic), and time to ensure optimal yield and purity of the desired product. Continuous reactors may be employed in industrial settings to scale up production efficiently .

Molecular Structure Analysis

Structure

The molecular formula for N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine is C15H21NO8. The structure features a L-tyrosine moiety linked to a D-fructose unit through a glycosidic bond.

Data

Key structural data includes:

  • Molecular Weight: 347.36 g/mol
  • SMILES Notation: OC1(CNC@HCC2=C(C)C=C(O)C=C2)CC@HC@HC@HCO1
  • InChI: InChI=1S/C15H21NO8/c17-9-3-1-8(2-4-9)5-10(14(21)22)16-7-15(23)13(20)12(19)11(18)6-24-15/h1-4,10-13,16-20,23H,5-7H2,(H,21,22)/t10-,11+,12+,13-,15?/m0/s1 .
Chemical Reactions Analysis

Reactions

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine can undergo various chemical transformations:

  1. Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield different products.
  2. Reduction: Reduction reactions can produce derivatives using reducing agents such as sodium borohydride.
  3. Substitution: Functional groups within the compound can be replaced through substitution reactions.

Technical Details

The choice of reagents and conditions significantly influences the outcomes of these reactions. For example:

  • Oxidizing Agents: Hydrogen peroxide promotes oxidation while maintaining selectivity for certain functional groups.
  • Reducing Agents: Sodium borohydride is commonly used for selective reductions without affecting other functional groups .
Mechanism of Action

Process

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine primarily acts as an inhibitor of angiotensin-converting enzyme (ACE). The inhibition occurs through hydrogen bonding interactions between the compound and the active site of ACE.

Data

Key points regarding its mechanism include:

  • Target: Angiotensin-Converting Enzyme (ACE)
  • Mode of Action: The compound's interaction leads to decreased production of angiotensin II, which is crucial for blood pressure regulation.

The effectiveness can vary based on environmental conditions such as pH and temperature, which influence the stability and reactivity of the compound .

Physical and Chemical Properties Analysis

Physical Properties

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine appears as a white crystalline solid under standard laboratory conditions. Its solubility profile typically indicates good solubility in water due to its polar functional groups.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under neutral pH but may degrade under extreme conditions (high temperatures or strong acids).

Relevant data includes:

  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties make it suitable for various applications in both research and industry .

Applications

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine has several important applications:

  1. Food Chemistry: Used as a model compound to study the Maillard reaction and its effects on flavor development during cooking.
  2. Biological Research: Investigated for its role in protein glycation processes that are implicated in diseases such as diabetes.
  3. Pharmaceuticals: Potential applications in developing ACE inhibitors for managing hypertension.
  4. Industrial Applications: Utilized in food processing to control flavor and color development .

Properties

CAS Number

34393-22-1

Product Name

N-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

Molecular Formula

C15H21NO8

Molecular Weight

343.33 g/mol

InChI

InChI=1S/C15H21NO8/c17-7-12(20)14(22)13(21)11(19)6-16-10(15(23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-14,16-18,20-22H,5-7H2,(H,23,24)/t10-,12+,13+,14+/m0/s1

InChI Key

WWTFANNQTZSANT-IGHBBLSQSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O

Synonyms

(S)-1-[[1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-deoxy-D-fructose; D-1-[(L-α-Carboxy-p-hydroxyphenethyl)amino]-1-deoxy-fructose

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O

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